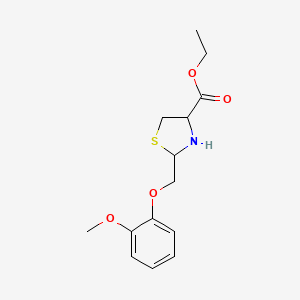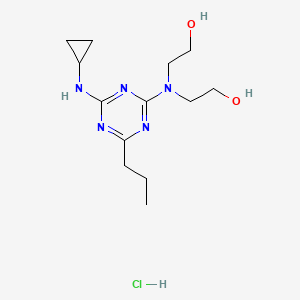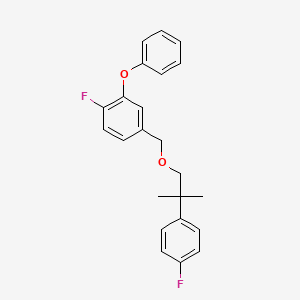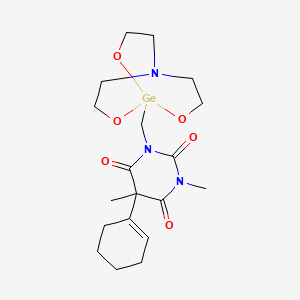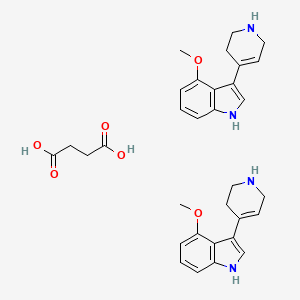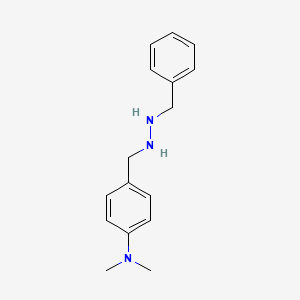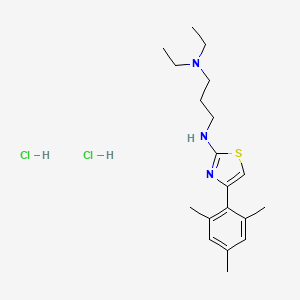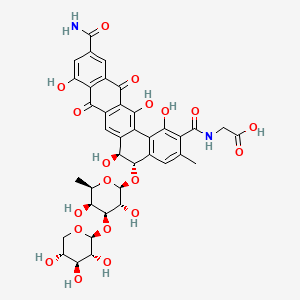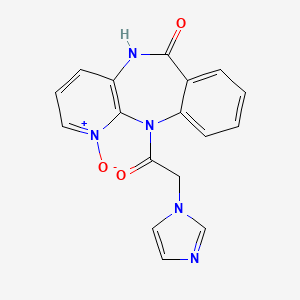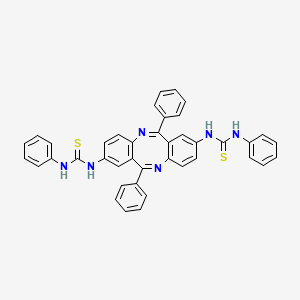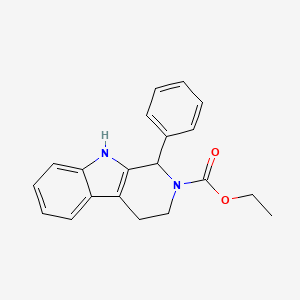
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features an ethoxycarbonyl group and a phenyl group attached to a tetrahydro-pyridoindole core, making it a unique structure with potential pharmacological properties.
Preparation Methods
The synthesis of 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the ethoxycarbonyl group.
Industrial production methods for indole derivatives often involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole involves its interaction with various molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in neurotransmission . Additionally, the compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-(Ethoxycarbonyl)-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole include other indole derivatives such as:
2,7-Dimethyl-3,4-dihydro-1H-pyrrolo(3,4-b)indole: Known for its pharmacological activity and potential use in neurodegenerative diseases.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
114896-50-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-2-24-20(23)22-13-12-16-15-10-6-7-11-17(15)21-18(16)19(22)14-8-4-3-5-9-14/h3-11,19,21H,2,12-13H2,1H3 |
InChI Key |
ZOVYGEMJOAMYAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


